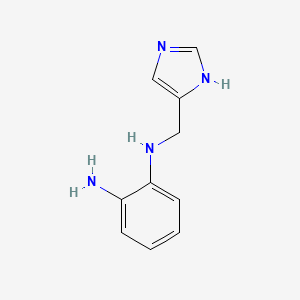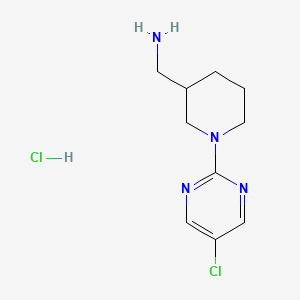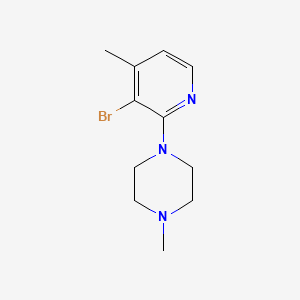
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methoxyethyl groups in its structure makes it a versatile molecule for chemical modifications and functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with ethyl 2-bromoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding dihydro derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the thiadiazole ring can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as conductivity and thermal stability.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiol group instead of a methoxyethyl group.
2-Amino-1,3,4-thiadiazole: Lacks the methoxyethyl group, making it less versatile for chemical modifications.
5-Methyl-1,2,4-thiadiazole-3(2H)-one: Contains a methyl group instead of an amino group, affecting its reactivity and applications.
Uniqueness
5-Amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3(2H)-one is unique due to the presence of both amino and methoxyethyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H9N3O2S |
|---|---|
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
5-amino-2-(2-methoxyethyl)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C5H9N3O2S/c1-10-3-2-8-5(9)7-4(6)11-8/h2-3H2,1H3,(H2,6,7,9) |
Clave InChI |
FLFYJEKIUUDCJR-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=O)N=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11798137.png)
![2-Bromo-5-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798142.png)



![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)





